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Compound of Interest

3-Bromo-2-methoxy-5-
Compound Name:

methylphenol
CAS No.: 137639-64-6
Cat. No.: B6316677

Get Quote

Introduction & Chemical Context

3-Bromo-2-methoxy-5-methylphenol (CAS: Analogous to 65841-12-5 isomers) represents a
class of poly-substituted aromatics where regioisomerism is a critical quality attribute. In drug
discovery, the precise location of the bromine atom dictates the vector of subsequent cross-
coupling reactions (e.g., Suzuki-Miyaura), while the phenolic hydroxyl serves as a handle for
further functionalization.

This guide addresses the primary analytical challenge: Regiochemical Confirmation.
Distinguishing the 3-bromo isomer from potential 4-bromo or 6-bromo byproducts requires a
multi-modal approach combining high-resolution NMR and Mass Spectrometry.

Compound Profile
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Property Specification

IUPAC Name 3-Bromo-2-methoxy-5-methylphenol

Molecular Formula

Molecular Weight 217.06 g/mol

Appearance Off-white to pale yellow crystalline solid

Soluble in DMSO, Methanaol,

Solubility ] ]
; Sparingly soluble in

Structural Elucidation (Identity)
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the gold standard for confirming the substitution pattern. The key diagnostic is the
coupling pattern of the aromatic protons.

Causality of Method: In the 3-bromo isomer, the two remaining aromatic protons are located at
positions 4 and 6. These protons are meta to each other (

coupling), separated by the methyl group at position 5. This results in a distinct splitting pattern
compared to ortho or para isomers.

Protocol:

H NMR Acquisition
o Sample Prep: Dissolve 10-15 mg of sample in 0.6 mL of DMSO-

. DMSO is preferred over
to ensure sharp resolution of the phenolic -OH proton and prevent aggregation.

e Instrument: 400 MHz or higher.

e Parameters:
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o Pulse Angle: 30°
o Relaxation Delay (

): 1.0 s (ensure full relaxation of aromatic protons).

o Scans: 16-32.

Chemical Shift
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Multiplicity Integration Assignment .
Insight

» Ppm)

Exchangeable;

shift varies with
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Doublet ( adjacent Br;
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coupling.
Shielded by
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coupling.
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) Aromatic methyl
21-23 Singlet 3H

group.

Validation Check: If you observe a doublet with a large coupling constant (

Hz), your sample is likely the 4-bromo or 6-bromo isomer (indicating ortho protons). The target
molecule must show small meta coupling.
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Mass Spectrometry (GC-MS)

GC-MS provides confirmation of molecular weight and the characteristic bromine isotopic
signature.

Protocol: GC-MS Setup
e Column: HP-5MS or equivalent (30m x 0.25mm, 0.25um film).

¢ Inlet Temp: 250°C.
o Carrier Gas: Helium at 1.0 mL/min.
e Temp Program: 60°C (1 min)
20°C/min
280°C (3 min).

« lonization: EI (70 eV).

Diagnostic lons

e Molecular lon (

): Distinct doublet at m/z 216 and 218 with a 1:1 intensity ratio. This confirms the presence of
a single bromine atom (

and
natural abundance).

o Base Peak: Loss of methyl radical (
) or methoxy radical (

)

Purity & Quantitation (HPLC-UV)
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For drug development, purity must be established using a reverse-phase method capable of
resolving the phenol from potential de-brominated or over-brominated impurities.

Protocol: System Suitability & Method

Mobile Phase Strategy: Acidic modification is required to keep the phenol protonated (

), preventing peak tailing.

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 pum.
e Mobile Phase A: 0.1% Phosphoric Acid in Water.
» Mobile Phase B: Acetonitrile.
o Gradient:
o 0 min: 10% B
o 15 min: 90% B
o 20 min: 90% B
» Flow Rate: 1.0 mL/min.
e Detection: UV at 280 nm (Phenol absorption max).
e Temperature: 30°C.
System Suitability Criteria:

e Tailing Factor:

e Resolution (

):

between the main peak and nearest impurity (likely the non-brominated precursor).
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Workflow Visualization

The following diagram illustrates the logical decision tree for characterizing the compound,

distinguishing between "ldentity” (Qualitative) and "Purity" (Quantitative) workflows.
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IDENTITY CONFIRMATION

PURITY ASSESSMENT

1H NMR (DMSO-d6)

Check Coupling Constants

HPLC-UV (C18)
Acidic Mobile Phase

Are Ar-H signals

Yes

meta-coupled (J ~2Hz)?

y

Area % Integration
Limit of Quantitation (LOQ)

GC-MS (El)

Check Isotope Pattern

o (Ortho/Para Isomer)

>98% Purity

m/z 216/218 ratio ~1:1?

No

REJECT / RE-PURIFY
(Isomer Contamination)

Yes

RELEASE LOT
(Validated Structure)

© 2026 BenchChem. All rights reserved.

6/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6316677?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Click to download full resolution via product page

Caption: Logical workflow for structural validation and purity assessment of brominated
phenols.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6316677?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

